molecular formula C21H25ClN4O2 B213523 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide

Cat. No. B213523
M. Wt: 400.9 g/mol
InChI Key: VMDRUJDUBBJSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide is a novel chemical compound that has been synthesized and studied for its potential scientific research applications. It is a member of the triazole family of compounds and has been shown to have promising properties in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to interact with specific cellular signaling pathways and protein interactions. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide can have significant biochemical and physiological effects. It has been shown to modulate the activity of specific proteins and cellular signaling pathways, which can have downstream effects on cellular processes such as gene expression and cell proliferation.

Advantages and Limitations for Lab Experiments

The compound 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide has several advantages and limitations for use in laboratory experiments. Advantages include its ability to modulate specific cellular processes and its potential for use in drug discovery and development. Limitations include the need for strict safety protocols and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for research on 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications, and investigation of its effects on specific cellular processes. Additionally, research on the safety and toxicity of this compound is needed to fully understand its potential for use in drug development.

Synthesis Methods

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide is a multi-step process that involves the use of various chemical reagents and techniques. The exact method of synthesis is beyond the scope of this paper, but it should be noted that the compound is synthesized in a laboratory setting using strict safety protocols and procedures.

Scientific Research Applications

The compound 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide has been studied for its potential applications in scientific research. It has been shown to have promising properties in the field of biochemistry and physiology, particularly in the study of cellular signaling pathways and protein interactions.

properties

Product Name

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)-1-adamantanecarboxamide

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H25ClN4O2/c1-2-28-17-6-4-3-5-16(17)24-18(27)20-8-14-7-15(9-20)11-21(10-14,12-20)26-13-23-19(22)25-26/h3-6,13-15H,2,7-12H2,1H3,(H,24,27)

InChI Key

VMDRUJDUBBJSGZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Origin of Product

United States

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